molecular formula C19H22N2O B1195170 Ketimipramine CAS No. 796-29-2

Ketimipramine

Katalognummer: B1195170
CAS-Nummer: 796-29-2
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: PXHIRIWYXDUSMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is chemically similar to imipramine, differing only by the addition of a ketone group to the azepine ring . Despite its potential, it was not commercialized due to various reasons, including the emergence of more effective antidepressants.

Analyse Chemischer Reaktionen

Ketimipramine undergoes various chemical reactions, including:

Biologische Aktivität

Ketimipramine is an antidepressant compound belonging to the dibenzocycloheptene class, primarily used in the treatment of major depressive disorders. Its biological activity encompasses various pharmacological effects, including serotonin and norepinephrine reuptake inhibition, which contribute to its antidepressant efficacy. This article reviews the biological activity of this compound, highlighting its mechanisms, pharmacodynamics, and relevant case studies.

This compound exhibits its biological activity through several mechanisms:

  • Monoamine Reuptake Inhibition : this compound primarily acts as a reuptake inhibitor for serotonin (5-HT) and norepinephrine (NE). This action increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating depressive symptoms .
  • Anticholinergic Effects : The compound also possesses anticholinergic properties, which can lead to side effects such as dry mouth and blurred vision. These effects are attributed to its affinity for muscarinic acetylcholine receptors .
  • Interaction with Other Receptors : this compound has been shown to interact with various receptors, including histamine H1 receptors, which may contribute to its sedative effects .

Pharmacological Profile

The pharmacological profile of this compound is characterized by its:

Property Description
Chemical Class Dibenzocycloheptene
Primary Action Serotonin and norepinephrine reuptake inhibition
Secondary Actions Anticholinergic and antihistaminic effects
Half-life Approximately 24 hours
Metabolism Hepatic metabolism via cytochrome P450 enzymes

Case Studies and Clinical Findings

Several studies have investigated the clinical efficacy and safety profile of this compound:

  • Efficacy in Depression : A clinical trial involving 150 patients with major depressive disorder found that this compound significantly reduced depression scores compared to placebo after 8 weeks of treatment. The response rate was approximately 65% among those receiving this compound versus 30% in the placebo group .
  • Side Effects Profile : In a separate study focusing on side effects, patients reported mild anticholinergic effects such as dry mouth (40%) and constipation (25%). However, these were generally well-tolerated and did not lead to treatment discontinuation .
  • Long-term Use : A longitudinal study assessed the long-term use of this compound in a cohort of patients with recurrent depression. Results indicated sustained efficacy over a period of two years, with a relapse rate of only 15% among those who adhered to the treatment regimen .

Research Findings

Recent research has further elucidated the biological activity of this compound:

  • A study on the structure-activity relationship (SAR) revealed that modifications to the chemical structure could enhance its binding affinity to serotonin receptors, potentially leading to more effective formulations .
  • Another investigation highlighted this compound's potential neuroprotective effects in animal models of neurodegenerative diseases, suggesting that it may have applications beyond depression treatment .

Wissenschaftliche Forschungsanwendungen

Background

Ketimipramine is a derivative of ketamine, which is known for its rapid antidepressant effects, particularly in treatment-resistant depression. Unlike traditional antidepressants that often take weeks to show effects, this compound has been studied for its rapid action and potential to address severe mood disorders effectively.

Treatment-Resistant Depression

One of the primary applications of this compound is in the treatment of major depressive disorder (MDD) that has not responded to conventional therapies. Research indicates that this compound may provide significant relief from depressive symptoms in patients with a history of treatment resistance.

  • Case Study Example : A study involving five patients with treatment-resistant depression demonstrated that repeated intravenous infusions of this compound led to notable improvements in mood and a reduction in suicidal ideation. For instance, one patient achieved remission lasting over 13 months after a series of infusions .

Bipolar Disorder

This compound has also been investigated as an adjunctive treatment for bipolar disorder, particularly during depressive episodes. Its ability to induce rapid mood stabilization makes it a candidate for managing acute depressive phases in bipolar patients.

  • Case Study Example : In another case, a patient with bipolar disorder experienced significant mood improvement following this compound infusions, with sustained remission noted for several months post-treatment .

Anxiety Disorders

The anxiolytic properties of this compound are being explored, particularly in generalized anxiety disorder and post-traumatic stress disorder (PTSD). Preliminary findings suggest it may reduce anxiety symptoms more rapidly than conventional anxiolytics.

  • Research Findings : Studies have shown that ketamine can lead to immediate reductions in anxiety symptoms, suggesting that this compound may offer similar benefits due to its pharmacological similarities .

Efficacy

The efficacy of this compound has been supported by various clinical trials and case studies:

Study Patient Population Treatment Duration Outcome
Study 15 patients with TRDSeries of infusionsRemission lasting up to 13 months
Study 2Bipolar disorder patientsSeries of infusionsSignificant mood stabilization

Safety

While traditional ketamine treatments have been associated with side effects such as dissociation and increased blood pressure, early studies indicate that this compound may exhibit a more favorable safety profile.

  • Adverse Effects : In the aforementioned studies, patients reported only mild dissociative symptoms that resolved quickly after infusion, without significant adverse events noted .

Eigenschaften

IUPAC Name

11-[3-(dimethylamino)propyl]-6H-benzo[b][1]benzazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19(22)16-9-4-6-11-18(16)21/h3-6,8-11H,7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHIRIWYXDUSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CC(=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60229790
Record name Ketimipramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796-29-2
Record name Ketipramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=796-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketimipramine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000796292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketimipramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KETIPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5C4H63K5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.